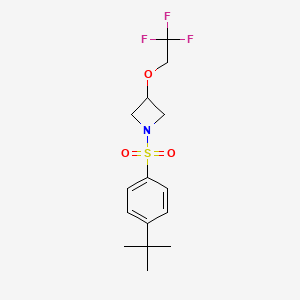![molecular formula C13H11N3O2S2 B6425474 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2034403-40-0](/img/structure/B6425474.png)
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide (4-MTFTC) is a small molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. 4-MTFTC is a heterocyclic compound that contains both nitrogen and sulfur atoms. It is a white, crystalline solid with a molecular weight of 267.3 g/mol. 4-MTFTC has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.
科学的研究の応用
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. It has been used as a starting material for the synthesis of various biologically active compounds, such as antibiotics, antifungals, and anticancer agents. It has also been used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. In addition, this compound has been used in the synthesis of polymers and nanomaterials, such as carbon nanotubes and graphene.
作用機序
The mechanism of action of 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of lipids and proteins. It is also thought to interact with the target molecules through hydrogen bonding, electrostatic interactions, and π-π stacking.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animals. In addition, this compound has been shown to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
The main advantage of using 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide in laboratory experiments is its relatively low cost and easy availability. It is also a relatively stable compound, making it suitable for long-term storage. However, this compound is also a highly reactive compound, which can make it difficult to handle in a laboratory setting.
将来の方向性
There are numerous potential future directions for the use of 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide. These include further studies into its mechanism of action, its potential use in drug development, and its potential use as a catalyst in organic synthesis. In addition, further studies into its potential effects on biochemical and physiological processes are warranted. Other potential future directions include its use in the synthesis of polymers and nanomaterials, its potential use as an antioxidant, and its potential use in the development of biofuel cells.
合成法
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 5-thiophen-2-yl-furan-2-ylmethanol with ethyl chloroformate to form the ethyl ester of 5-thiophen-2-yl-furan-2-ylmethanol. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base to form this compound. The reaction is carried out in an inert atmosphere and the product is isolated by recrystallization.
特性
IUPAC Name |
4-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-7-9-4-5-10(18-9)11-3-2-6-19-11/h2-6H,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXWUSLWFUQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)

![1-(4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6425458.png)
![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)